Sulfonyl vs. Thioether Bridge: Impact on Hydrogen-Bond Acceptor Capacity and Predicted Target Residence Time
The sulfonyl group (-SO₂-) in the target compound acts as a strong dual hydrogen-bond acceptor, whereas the thioether (-S-) bridge found in analogs such as N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide provides negligible hydrogen-bonding capacity . In sulfonyl-benzimidazole series patented by Bayer, the sulfonyl oxygen atoms are consistently required for high-affinity binding to the angiotensin II AT₁ receptor, with des-sulfonyl analogs showing >100-fold reduction in potency [1]. The target compound retains this critical pharmacophoric feature, while thioether analogs lack it entirely.
| Evidence Dimension | Hydrogen-bond acceptor capability (sulfonyl vs. thioether) |
|---|---|
| Target Compound Data | Two sulfonyl oxygen atoms; strong H-bond acceptor (pKₐ ∼ -1 to -2 for conjugate acid of sulfone) |
| Comparator Or Baseline | Thioether analog (phenylthio): zero classical H-bond acceptor capacity at corresponding position |
| Quantified Difference | Qualitative functional presence vs. complete absence; in-class SAR indicates >100-fold potency differential for related targets (AT₁ receptor) [1] |
| Conditions | Inferred from Bayer AG sulfonylbenzyl-benzimidazole patent series (angiotensin II receptor binding assays, rabbit aorta contraction) [1] |
Why This Matters
The sulfonyl bridge is a non-negotiable pharmacophoric element for maintaining target engagement in this chemotype; thioether-containing analogs are predicted to exhibit substantially reduced binding affinity based on established class SAR.
- [1] Bayer AG. Sulfonylbenzyl-substituierte Benzimidazole, Verfahren zu ihrer Herstellung und ihre Verwendung in Arzneimitteln. DE2706227C2 / EP0657454A1. 1995. View Source
